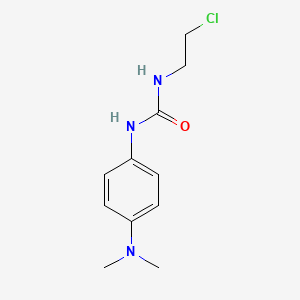
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)amine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Safety measures are also important due to the potential hazards associated with the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of urea derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anticancer or antimicrobial properties.
Industry
In industry, urea derivatives are used in the production of polymers, resins, and other materials. The unique properties of these compounds make them suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other urea derivatives such as:
- Urea, 1-(2-chloroethyl)-3-(p-methylaminophenyl)-
- Urea, 1-(2-bromoethyl)-3-(p-dimethylaminophenyl)-
- Urea, 1-(2-chloroethyl)-3-(p-aminophenyl)-
Uniqueness
What sets urea, 1-(2-chloroethyl)-3-(p-dimethylaminophenyl)- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the chloroethyl group allows for specific interactions with nucleophiles, while the dimethylamino group can enhance solubility and influence the compound’s overall properties.
Propriétés
Numéro CAS |
102433-40-9 |
|---|---|
Formule moléculaire |
C11H16ClN3O |
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)10-5-3-9(4-6-10)14-11(16)13-8-7-12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Clé InChI |
IXVYGUGUBGAJLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


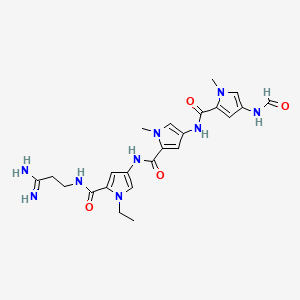
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
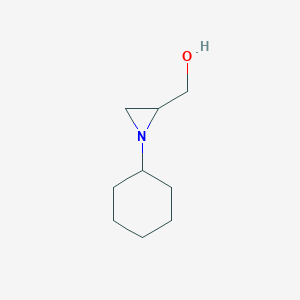
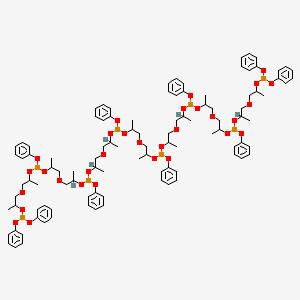
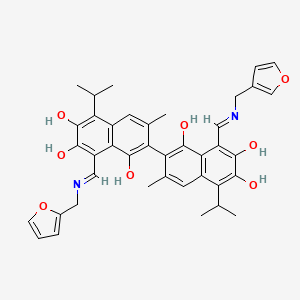
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
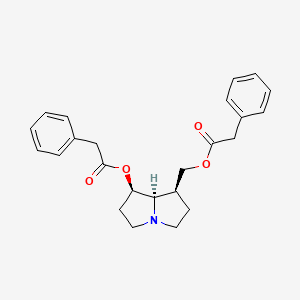
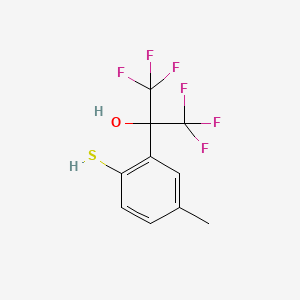
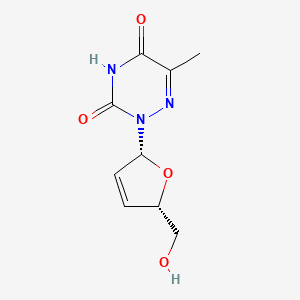
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
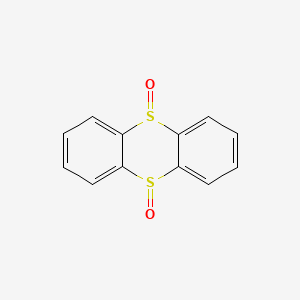

![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
